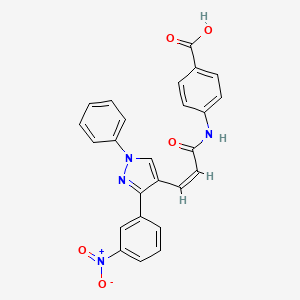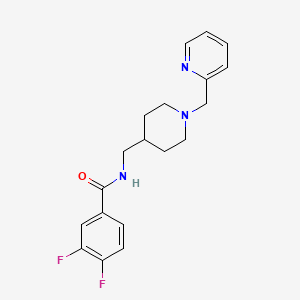![molecular formula C24H26N2O B2440269 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone CAS No. 477863-00-6](/img/structure/B2440269.png)
4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone is a chemical compound . It’s available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis Compounds related to 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone are extensively researched in the field of synthetic chemistry. The derivatives of benzhydrazide, like the ones studied by Ahmad et al. (2022), are synthesized for their potential biological activities, demonstrating promising results as urease inhibitors. The reaction processes, structural characterization, and biological activity assessments of these compounds are crucial aspects of research in this domain (Ahmad et al., 2022).
Antioxidant Properties The derivatives of hydrazones, including those structurally similar to this compound, are explored for their antioxidant properties. For instance, Nikolaevskii et al. (2012) investigated the antiradical activity of hydrazone derivatives, highlighting their significant role in inhibiting oxidation processes. These findings contribute to the understanding of the chemical properties and potential applications of these compounds in protecting against oxidative stress (Nikolaevskii et al., 2012).
Enzyme Inhibition Hydrazone derivatives are also recognized for their enzyme inhibitory activities. For example, research by Maniak et al. (2020) on hydrazide-hydrazones revealed their potential as inhibitors of laccase from Trametes versicolor. The study provided insights into the kinetic and molecular modeling of these compounds, suggesting their possible applications in managing plant pathogens through enzyme inhibition (Maniak et al., 2020).
Photophysical and Electronic Properties Investigations into the photophysical and electronic properties of hydrazone derivatives, such as those conducted by Lygaitis et al. (2006), play a crucial role in understanding their potential applications in material sciences. The study on hole-transporting glass-forming low-molar-mass hydrazones highlights the importance of these compounds in developing materials with desirable thermal, optical, and photoelectrical properties (Lygaitis et al., 2006).
Propiedades
IUPAC Name |
4-tert-butyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-24(2,3)21-11-13-22(14-12-21)26-25-17-19-9-15-23(16-10-19)27-18-20-7-5-4-6-8-20/h4-17,26H,18H2,1-3H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHKJVNSCPNORN-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

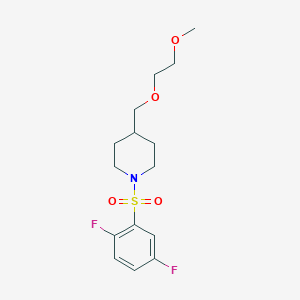
![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)
![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)
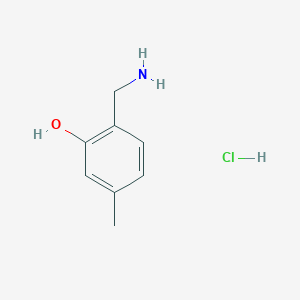
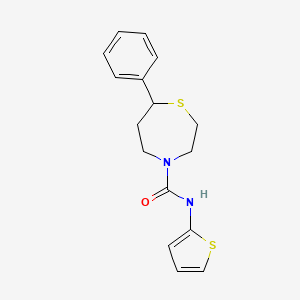
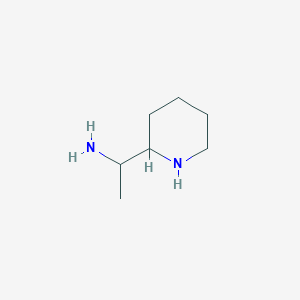
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)
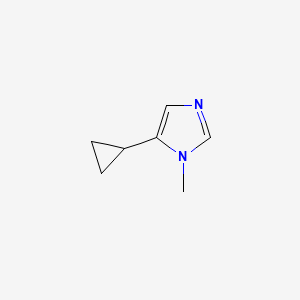
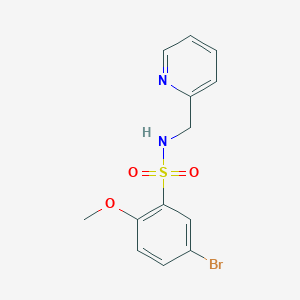
![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)


